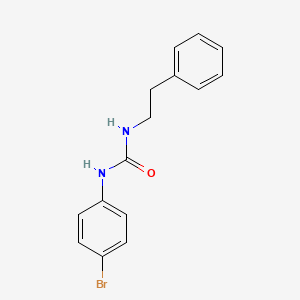
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-
Vue d'ensemble
Description
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-, also known as BPEU, is a chemical compound that has been widely used in scientific research. It is a synthetic derivative of urea and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- is not fully understood. However, it has been proposed that Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- may act as an allosteric modulator of ion channels and receptors. It has also been suggested that Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- may inhibit the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects:
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has also been found to modulate the activity of ion channels in the brain and improve cognitive function. Moreover, Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been found to have low toxicity and can be used at low concentrations. However, Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- also has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation and use. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the research on Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-. One potential direction is the further investigation of its mechanism of action. This could lead to the development of new drugs that target specific biological processes. Another direction is the synthesis of Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- derivatives with improved properties. This could lead to the development of more potent and selective compounds for various applications. Moreover, Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- could be used as a building block for the synthesis of new compounds with potential applications in drug discovery and other fields.
Conclusion:
In conclusion, Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- is a synthetic derivative of urea that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and potential applications in the fields of cancer research, neuroscience, and drug discovery. The synthesis of Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- involves a series of chemical reactions, and its purity can be confirmed using various analytical techniques. Although Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)-, including the investigation of its mechanism of action and the synthesis of new derivatives with improved properties.
Applications De Recherche Scientifique
Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has been widely used in scientific research as a tool to study various biological processes. It has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery. Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to modulate the activity of ion channels in the brain and improve cognitive function. Moreover, Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- has been used as a building block for the synthesis of various biologically active compounds.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKONWPDROFKHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390701 | |
| Record name | Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64202-91-1 | |
| Record name | Urea, N-(4-bromophenyl)-N'-(2-phenylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(2-PHENETHYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-ethyl-5-[[2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659177.png)
![(5Z)-2-amino-5-[[3,5-dichloro-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B1659178.png)
![(5Z)-5-[[5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659179.png)
![(6Z)-5-imino-2-phenyl-6-[(4-propan-2-ylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1659182.png)
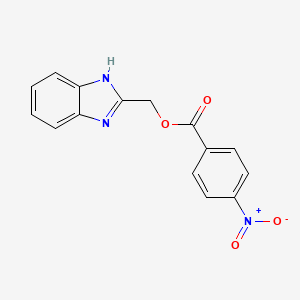
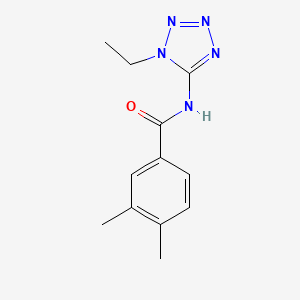
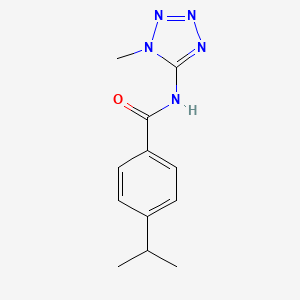
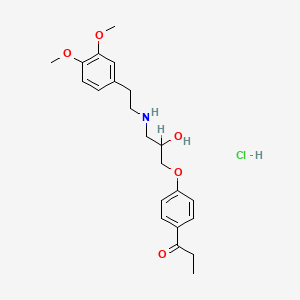
![1-{4-[2-Hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}propan-1-one](/img/structure/B1659189.png)
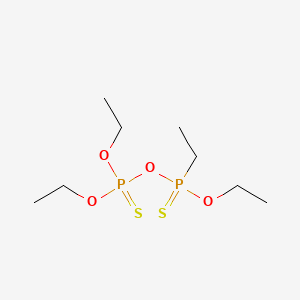
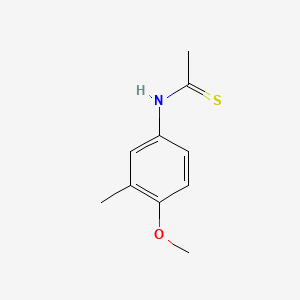

![2-[5-[(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1659196.png)
![(5E)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659197.png)